molecular formula C4H6Cl4O B8395130 1,1'-Oxybis(2,2-dichloroethane) CAS No. 1191-17-9

1,1'-Oxybis(2,2-dichloroethane)

Cat. No.: B8395130
CAS No.: 1191-17-9
M. Wt: 211.9 g/mol
InChI Key: SXQXMKMHOFIAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Oxybis(2,2-dichloroethane) (CAS: N/A; synonyms: 2,2-Dichloroethyl ether, Bis(2,2-dichloroethyl) ether) is a chlorinated ether compound with the molecular formula C₄H₆Cl₄O and a molecular weight of 211.89 g/mol . It is structurally characterized by two 2,2-dichloroethyl groups linked by an oxygen atom. This compound is notable for its use in industrial applications, though its environmental persistence and toxicity profile necessitate careful comparison with structurally or functionally related compounds.

Properties

CAS No.

1191-17-9

Molecular Formula

C4H6Cl4O

Molecular Weight

211.9 g/mol

IUPAC Name

1,1-dichloro-2-(2,2-dichloroethoxy)ethane

InChI

InChI=1S/C4H6Cl4O/c5-3(6)1-9-2-4(7)8/h3-4H,1-2H2

InChI Key

SXQXMKMHOFIAHT-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)Cl)OCC(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dichloroethane

Molecular Formula : C₂H₄Cl₂; Molecular Weight : 98.96 g/mol .

  • Structural Differences : Lacks the ether linkage and has fewer chlorine atoms.
  • Toxicity: The U.S. EPA identifies 1,2-dichloroethane as the most toxicologically similar analog to 1,1-dichloroethane, with comparable aquatic toxicity values (e.g., EC₅₀ for fish) .

Bis(2-chloroethyl)ether

Molecular Formula : C₄H₈Cl₂O; Molecular Weight : 143.01 g/mol .

  • Structural Differences : Contains two 2-chloroethyl groups (vs. 2,2-dichloroethyl in the target compound).
  • Toxicity: Known to cause respiratory and dermal irritation. The additional chlorine atoms in 1,1'-Oxybis(2,2-dichloroethane) may enhance its reactivity and toxicity, though direct comparative data are sparse.
  • Regulatory Status : Classified as a hazardous air pollutant under the U.S. Clean Air Act, suggesting similar regulatory scrutiny for the target compound .

2,2′-Oxybis[dichloropropane]

Molecular Formula : C₆H₁₀Cl₄O; Molecular Weight : 256.96 g/mol .

  • Structural Differences : Features a propane backbone instead of ethane, increasing lipophilicity.
  • Environmental Impact: Longer carbon chains may enhance soil adsorption but reduce volatility.

1,1'-Oxybis[3-chloropropane]

Molecular Formula : C₆H₁₂Cl₂O; Molecular Weight : 179.07 g/mol .

  • Structural Differences : Chlorine substitution at the 3-position of propane, altering steric and electronic properties.
  • Reactivity : Reduced chlorine density compared to the target compound may lower oxidative degradation rates in environmental matrices .

Functional Group and Halogen Substitution Effects

Ether Linkage vs. Amine Derivatives

Chlorine vs. Fluorine Substitution

  • Bis-(2,2-difluoroethyl) ether (C₄H₆F₄O; 162.09 g/mol ): Fluorine’s electronegativity enhances stability but reduces reactivity compared to chlorine. This substitution likely decreases toxicity but increases environmental persistence due to resistance to hydrolysis .

Toxicity and Environmental Behavior

Comparative Toxicity Data

Compound LD₅₀ (Oral, Rat) Aquatic Toxicity (EC₅₀, Fish) Environmental Half-Life
1,1'-Oxybis(2,2-dichloroethane) Not Available Similar to 1,2-dichloroethane >30 days (estimated)
1,2-Dichloroethane 670 mg/kg 10–50 mg/L 5–10 days
Bis(2-chloroethyl)ether 250 mg/kg Not Available >20 days

Degradation Pathways

  • 1,1'-Oxybis(2,2-dichloroethane) : Likely undergoes slow hydrolysis or microbial degradation, releasing chlorinated byproducts.
  • 1,2-Dichloroethane : Rapidly dechlorinated via reductive pathways in anaerobic environments .

Regulatory and Industrial Implications

  • The U.S. EPA’s identification of 1,2-dichloroethane as a key analog underscores the need for stringent regulation of 1,1'-Oxybis(2,2-dichloroethane) under frameworks like TSCA .
  • Substitutes such as fluorinated ethers (e.g., Bis-(2,2-difluoroethyl) ether) may offer reduced toxicity but require further lifecycle assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.